4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride

Lipophilicity Drug-likeness Aqueous solubility

4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride (CAS 2089277-20-1, MFCD30539824) is a racemic, spirocyclic diamine building block belonging to the 2,9-diazaspiro[5.5]undecane scaffold class. It bears a secondary hydroxyl group at position 4 and a lactam carbonyl at position 1 on the spiro-fused bis-piperidine core, supplied as the dihydrochloride salt (C₉H₁₆N₂O₂·2HCl, MW 257.16 g/mol).

Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.16
CAS No. 2089277-20-1
Cat. No. B2754570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride
CAS2089277-20-1
Molecular FormulaC9H18Cl2N2O2
Molecular Weight257.16
Structural Identifiers
SMILESC1CNCCC12CC(CNC2=O)O.Cl.Cl
InChIInChI=1S/C9H16N2O2.2ClH/c12-7-5-9(8(13)11-6-7)1-3-10-4-2-9;;/h7,10,12H,1-6H2,(H,11,13);2*1H
InChIKeyHXBAUDAOJDAKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Dihydrochloride (CAS 2089277-20-1): Procurement-Grade Spirocyclic Building Block with Differentiated Physicochemical Profile


4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride (CAS 2089277-20-1, MFCD30539824) is a racemic, spirocyclic diamine building block belonging to the 2,9-diazaspiro[5.5]undecane scaffold class . It bears a secondary hydroxyl group at position 4 and a lactam carbonyl at position 1 on the spiro-fused bis-piperidine core, supplied as the dihydrochloride salt (C₉H₁₆N₂O₂·2HCl, MW 257.16 g/mol) . This scaffold family has been independently validated as a privileged structure in medicinal chemistry, with demonstrated activity in endoplasmic reticulum stress response (ERSR) induction in glioma models [1] and acetyl-CoA carboxylase (ACC) inhibition with IC₅₀ values reaching low nanomolar potency [2]. The compound is supplied at ≥95% purity with batch-specific QC characterization including NMR, HPLC, and GC .

Why 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Dihydrochloride Cannot Be Replaced by Generic 2,9-Diazaspiro Analogs in Rigorous Research Programs


The 2,9-diazaspiro[5.5]undecane scaffold family spans a wide range of physicochemical properties depending on ring substitution, salt form, and regioisomerism. The parent 2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 2227206-72-4, MW 227.17) lacks both the 1-oxo and 4-hydroxy functional groups , while the 2,9-diazaspiro[5.5]undecan-1-one free base (CAS 910442-12-5) carries the carbonyl but no hydroxyl substituent and exhibits a markedly different LogP of +0.87 . Regioisomeric scaffolds such as 1,9-diazaspiro[5.5]undecane (LogP 0.23) [1] and 2,8-diazaspiro[5.5]undecane (LogP 1.40) differ in nitrogen placement, altering both pKₐ profiles and target engagement geometry. The specific combination of 4-OH and 1-one on the 2,9-diazaspiro core, delivered as a stoichiometrically defined dihydrochloride salt, produces a unique polarity signature (LogP −1.94) that cannot be replicated by any commercially available analog . SAR studies on this chemotype have demonstrated that even subtle core modifications result in complete loss of potency in ERSR activation assays [2], underscoring the non-interchangeability of scaffold variants.

Quantitative Differentiation Evidence for 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Dihydrochloride Versus Closest Analogs


LogP Partition Coefficient: −1.94 for the Target Dihydrochloride Versus +0.87 for the Closest 1-One Analog Without 4-Hydroxy Substitution

The target compound exhibits a calculated LogP of −1.94, measured as the dihydrochloride salt form . In direct comparison, the structurally closest analog — 2,9-diazaspiro[5.5]undecan-1-one free base (CAS 910442-12-5), which retains the 1-one lactam but lacks the 4-hydroxyl group — has a reported LogP of +0.87 . This represents a ΔLogP of 2.81 units, corresponding to an approximately 640-fold difference in partition coefficient favoring aqueous phase distribution for the target compound. For broader context, the parent 2,9-diazaspiro[5.5]undecane dihydrochloride carries no polar substituents beyond the two amine hydrochloride groups. The regioisomeric 1,9-diazaspiro[5.5]undecane (LogP 0.23) [1] and 2,8-diazaspiro[5.5]undecane (LogP 1.40) are all substantially more lipophilic than the target.

Lipophilicity Drug-likeness Aqueous solubility Permeability

Conformational Rigidity: Zero Rotatable Bonds in the Target Compound Confer Entropic Advantage Over Flexible Analogs

The target compound possesses zero rotatable bonds owing to its fully spiro-fused bis-piperidine core architecture in combination with the constrained 1-one lactam and 4-hydroxy substituents . This is an inherent property of the diazaspiro[5.5]undecane scaffold class that distinguishes spirocyclic building blocks from flexible linear diamines and piperazine-based cores. Conformational pre-organization reduces the entropic penalty upon target binding and typically improves ligand efficiency metrics. For comparison, a widely used piperazine bioisostere replacement strategy showed that diazaspiro cores can maintain binding affinity while altering off-target profiles relative to flexible piperazine linkers [1]. The combination of zero rotatable bonds with dual hydrogen-bond donor/acceptor functionality (4-OH as HBD, 1-one as HBA) provides a uniquely rigid pharmacophoric presentation not available in the parent 2,9-diazaspiro[5.5]undecane dihydrochloride or the mono-substituted 1-one analog.

Conformational restriction Ligand efficiency Scaffold rigidity Entropic penalty

Dihydrochloride Salt Form: Defined Stoichiometry and Enhanced Aqueous Solubility Versus Free Base and Mono-HCl Analogs

The target compound is supplied as a precisely defined dihydrochloride salt (2HCl) with a molecular weight of 257.16 g/mol . In contrast, the closest analog bearing the 1-one group but lacking the 4-hydroxyl is commercially available as the mono-hydrochloride salt (CAS 1187173-73-4, MW 204.7 g/mol) , while the unsubstituted parent scaffold is supplied as the dihydrochloride (CAS 2227206-72-4, MW 227.17 g/mol) . The dihydrochloride salt of the target provides dual protonation of both piperidine nitrogens (pKₐ ~9–10 for secondary amines in spiro-piperidines), ensuring complete ionization and maximum aqueous solubility at physiological pH ranges. This stoichiometric salt definition eliminates the batch-to-batch variability in counterion content that can confound free base or poorly characterized salt forms. Fujifilm Wako lists the hydrochloride salt variant as sourced from Enamine Ltd., indicating availability through established supply chains .

Salt selection Aqueous solubility Formulation Biopharmaceutical classification

Scaffold Pharmacological Validation: 2,9-Diazaspiro[5.5]undecane Core Demonstrates Potent ERSR Activation with Cytotoxic Activity in 3D Glioma Models

A quantitative high-throughput screen (qHTS) of approximately 425,000 compounds identified the 2,9-diazaspiro[5.5]undecane core as a novel phenotype for endoplasmic reticulum stress response (ERSR) activation [1]. The lead compound from this screen (compound 8) bearing the 2,9-diazaspiro[5.5]undecane scaffold with optimized substituents demonstrated bona fide ERSR activation with intracellular Ca²⁺ mobilization and gliotoxic activity across all cell viability assay formats tested, including patient-derived and 3D glioma spheroid cultures [1]. Critically, the SAR analysis established that the 2,9-diazaspiro[5.5]undecane spirocyclic core is essential for grp78-luciferase reporter activity; replacement with acyclic, monocyclic, bicyclic, or fused ring systems resulted in significant loss of potency [1]. The chemotype exhibited very tight SAR, with even subtle modifications to the core region or diphenylmethyl group causing complete loss of activity [1]. While the specific 4-hydroxy-1-one substitution pattern has not been directly profiled in this assay, the scaffold validation provides class-level evidence for the biological relevance of 2,9-diazaspiro[5.5]undecane-based compounds in oncology research.

Endoplasmic reticulum stress Glioma Anticancer Phenotypic screening 3D cell culture

Acetyl-CoA Carboxylase Inhibition: Diazaspiro[5.5]undecane Derivatives Achieve Sub-Nanomolar to Low Nanomolar IC₅₀ Values Against ACC1 and ACC2 Isoforms

Compounds built on the 1,9-diazaspiro[5.5]undecane scaffold (a closely related regioisomer) have been extensively characterized as acetyl-CoA carboxylase (ACC) inhibitors. A comprehensive structure-activity relationship study across 125 compounds reported IC₅₀ values as low as 3.4 nM for ACC1 and 1.0 nM for ACC2 for optimized derivative 1b, with strong correlation between ACC1 and ACC2 inhibition across the series [1]. Earlier compounds 1a and 2 exhibited ACC inhibition IC₅₀ values of 67 nM and 174 nM, respectively [1]. The 2,9-diazaspiro[5.5]undecane subclass has independently been associated with ACC inhibition with reported IC₅₀ values in the 3–10 nM range for dual ACC1/ACC2 inhibitors [2]. While the 4-hydroxy-1-one substitution pattern on the 2,9-diazaspiro core has not been directly evaluated in published ACC assays, the scaffold class-level evidence supports the potential of functionalized 2,9-diazaspiro[5.5]undecanes as ACC inhibitor starting points. The negative LogP of the target compound (−1.94) may confer pharmacokinetic differentiation from the more lipophilic ACC inhibitor leads described in the literature, which typically exhibit higher cLogD values.

Acetyl-CoA carboxylase Metabolic disease Obesity Fatty acid synthesis Enzyme inhibition

Quality Assurance: Batch-Specific NMR, HPLC, and GC Characterization at ≥95% Purity with Racemic Stereochemistry Specification

The target compound is supplied at ≥95% purity (validated at 95% minimum specification by Hit2Lead and CymitQuimica) , with the free base form (CAS 2089277-19-8) additionally providing batch-specific QC data including NMR, HPLC, and GC characterization reports from Bidepharm . The stereochemistry is explicitly defined as racemic , which is critical for reproducibility in achiral biological assays and for programs that may later pursue enantiomer resolution. This level of analytical characterization exceeds that typically available for many exploratory spirocyclic building blocks, where purity specifications may be as low as 90% or undefined. For comparison, the 2,9-diazaspiro[5.5]undecan-1-one mono-hydrochloride (CAS 1187173-73-4) is also specified at 95% purity , but the target's dihydrochloride salt provides superior long-term storage stability due to reduced hygroscopicity of the fully protonated form.

Quality control Batch reproducibility Analytical characterization Procurement specification

Recommended Research and Procurement Application Scenarios for 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Dihydrochloride Based on Quantitative Evidence


Fragment-Based and Structure-Based Drug Design Requiring a Rigid, Highly Polar Spirocyclic Scaffold with Oriented Hydrogen-Bond Functionality

The combination of zero rotatable bonds, LogP −1.94, and precisely positioned hydrogen-bond donor (4-OH) and acceptor (1-one) groups makes this compound an ideal core fragment for structure-based design programs targeting protein active sites with polar sub-pockets . The extreme hydrophilicity distinguishes it from all commercial 2,9-diazaspiro analogs (ΔLogP ≥ 2.17 vs. nearest comparator), enabling exploration of chemical space inaccessible to more lipophilic spirocyclic building blocks. The racemic nature supports initial hit finding, with the option to resolve enantiomers if stereospecific binding is observed. The validated 2,9-diazaspiro[5.5]undecane scaffold class has proven productive in ERSR-targeting oncology programs [1], suggesting prioritized deployment in cancer cell stress response projects.

Metabolic Disease Drug Discovery Leveraging ACC Inhibition Phenotype with Built-In Polarity Advantage

Given that 2,9-diazaspiro[5.5]undecane derivatives have demonstrated ACC1/ACC2 dual inhibition with IC₅₀ values in the low nanomolar range (1.0–10 nM) [2], this scaffold represents a strategic entry point for metabolic disease programs (obesity, NASH, type 2 diabetes). The target compound's exceptionally low LogP (−1.94) may help mitigate the lipophilicity-driven toxicity and metabolic liability issues that have historically plagued ACC inhibitor development. The dihydrochloride salt's high aqueous solubility facilitates direct deployment in biochemical and cell-based ACC assays without the formulation challenges encountered with more lipophilic analogs.

Kinase Inhibitor and PARP Inhibitor Scaffold-Hopping Programs Requiring Piperazine Bioisosteres with Reduced Genotoxicity Risk

Diazaspiro cores have been successfully employed as piperazine bioisosteres in the olaparib framework, yielding PARP inhibitors that maintain single-digit nanomolar potency (12.6 ± 1.1 nM for compound 10e) while eliminating DNA-damaging properties at equivalent drug concentrations [3]. The 4-hydroxy substitution on the target compound introduces an additional vector for modulating PARP-1 binding interactions and may offer further differentiation from the piperazine-based olaparib scaffold. The rigid spirocyclic architecture provides a defined exit vector geometry that can be exploited in structure-guided optimization of kinase and PARP inhibitor selectivity profiles.

High-Throughput Screening Library Design Requiring Spirocyclic Diversity with Defined Physicochemical Properties

The target compound's well-characterized physicochemical profile (LogP −1.94, MW 257.16, 0 rotatable bonds, ≥95% purity with multi-modal QC) makes it suitable for inclusion in diversity-oriented screening libraries where property-based compound selection is employed. Its LogP value places it in the highly hydrophilic tail of drug-like chemical space, complementing more lipophilic spirocyclic building blocks to ensure comprehensive coverage of polarity space. The racemic specification ensures consistent screening results across batches, while the defined dihydrochloride stoichiometry guarantees accurate concentration calculations in automated liquid handling systems.

Quote Request

Request a Quote for 4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.